molecular formula C9H17N B14591429 2,2-Diethyl-3-methylbutanenitrile CAS No. 61415-94-9

2,2-Diethyl-3-methylbutanenitrile

Cat. No.: B14591429
CAS No.: 61415-94-9
M. Wt: 139.24 g/mol
InChI Key: KIYAUQGRULBZTN-UHFFFAOYSA-N
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Description

2,2-Diethyl-3-methylbutanenitrile is an organic compound with the molecular formula C9H17N It is a branched nitrile, characterized by the presence of a nitrile group (-CN) attached to a carbon atom that is part of a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Diethyl-3-methylbutanenitrile can be synthesized through several methods. One common approach involves the alkylation of a suitable nitrile precursor with an appropriate alkyl halide. For example, the reaction of 2,2-diethylbutanenitrile with methyl iodide in the presence of a strong base such as sodium hydride can yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes the use of catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethyl-3-methylbutanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2,2-Diethyl-3-methylbutanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Diethyl-3-methylbutanenitrile depends on the specific reaction it undergoes. For example, in reduction reactions, the nitrile group is reduced to a primary amine through the transfer of hydrogen atoms. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Diethylbutanenitrile
  • 3-Methylbutanenitrile
  • 2-Methylbutanenitrile

Uniqueness

2,2-Diethyl-3-methylbutanenitrile is unique due to its specific branching pattern and the presence of both ethyl and methyl groups on the same carbon atom. This structural feature can influence its reactivity and the types of reactions it can undergo, making it distinct from other similar nitriles.

Properties

CAS No.

61415-94-9

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

2,2-diethyl-3-methylbutanenitrile

InChI

InChI=1S/C9H17N/c1-5-9(6-2,7-10)8(3)4/h8H,5-6H2,1-4H3

InChI Key

KIYAUQGRULBZTN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C#N)C(C)C

Origin of Product

United States

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